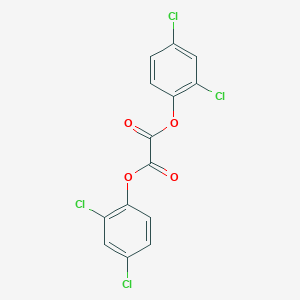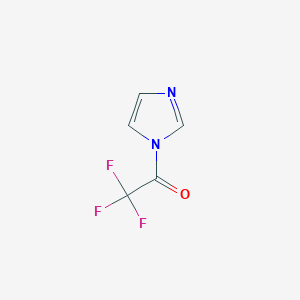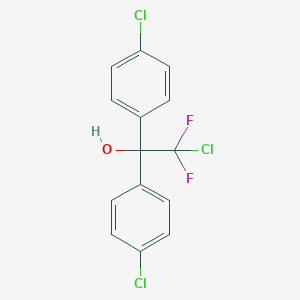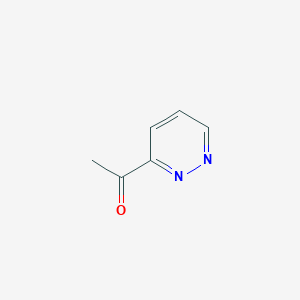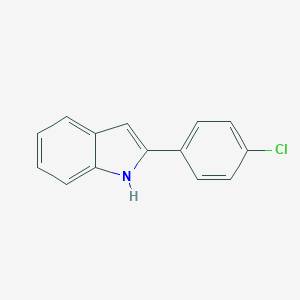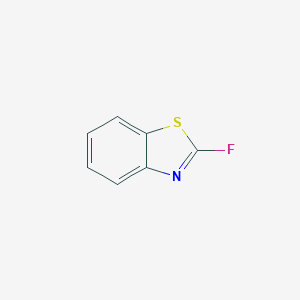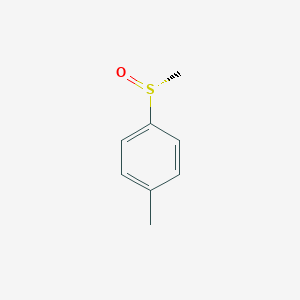
(R)-(+)-Methyl p-tolyl sulfoxide
Overview
Description
(R)-(+)-Methyl p-tolyl sulfoxide is a chemical compound with various applications in organic synthesis and materials science. It exhibits specific physical and chemical properties due to its molecular structure.
Synthesis Analysis
The synthesis of (R)-(+)-Methyl p-tolyl sulfoxide involves nucleophilic displacement reactions. One popular method is the displacement of (−)-(1R,2S,5R)-Menthyl (S)-p-Toluenesulfinate with methyl Grignard, resulting in complete inversion of configuration at sulfur. Other methods include asymmetric oxidation of the corresponding sulfide with various oxidants and catalysts (Solladie & Colobert, 2001).
Molecular Structure Analysis
A study of the rotational spectrum of methyl p-tolyl sulfoxide using chirped-pulse Fourier transform microwave spectroscopy revealed insights into its conformational behavior. The molecule displays internal rotation and a slightly twisted sulfoxide group compared to similar compounds, influenced by the electron-donating effect of the p-methyl group (Sun, Kleiner, Senftleben, & Schnell, 2022).
Chemical Reactions and Properties
(R)-(+)-Methyl p-tolyl sulfoxide undergoes various chemical reactions, including diastereoselective additions and asymmetric syntheses. These reactions are facilitated by its chiral structure, enabling the creation of enantiomerically pure compounds (Pyne & Dikić, 1990).
Physical Properties Analysis
The physical properties of (R)-(+)-Methyl p-tolyl sulfoxide, such as melting point and optical rotation, are influenced by its molecular structure. These properties are critical in determining its suitability for various applications in organic synthesis and as a ligand in catalysis.
Chemical Properties Analysis
The chemical properties of (R)-(+)-Methyl p-tolyl sulfoxide, including its reactivity with different substrates and its behavior in various chemical environments, are essential for its use in synthetic chemistry. For instance, its interaction with gold surfaces, as studied through photoelectron spectroscopy, demonstrates its potential in material science applications (Satta et al., 2023).
Scientific Research Applications
Molecular Complex Formation : (R)-methyl p-tolyl sulfoxide forms a crystalline molecular complex with chiral amides, which is significant for its use as a chiral solvating agent for NMR determination of enantiomeric excess (ee) of sulfoxides (Charpin et al., 1986).
Enantioselective Inclusion : Crystalline dipeptides show high enantioselectivity in including methyl phenyl sulfoxides and benzyl methyl sulfoxides. This demonstrates the potential for using these structures in stereochemical applications (Akazome et al., 2000).
Substituent Effect on Enantioface-Differentiating Reaction : The nature of substituents on benzene rings affects the enantioselectivity of reactions involving lithiomethyl p-tolyl sulfoxide, indicating its potential for stereochemical control in organic synthesis (Kunieda et al., 1992).
Asymmetric Reduction by DMSO Reductases : Enantioselective reduction of racemic sulfoxides, including (R)-methyl p-tolyl sulfoxide, by dimethyl sulfoxide reductases from various bacterial species, reveals its potential in biocatalysis and asymmetric synthesis (Hanlon et al., 1998).
Prochiral Sulfoxidation as a Probe for Flavin-Containing Monooxygenases : The compound is used in the stereochemical analysis of sulfoxides generated by flavin-containing monooxygenase (FMO) isoforms, demonstrating its utility in biochemistry and pharmacology (Yeung & Rettie, 2006).
Oxidation Catalyzed by Chiral Schiff Base-Vanadium Complexes : Its oxidation with hydrogen peroxide catalyzed by specific complexes yields enantiomerically enriched products, highlighting its role in asymmetric synthesis (Głuszyńska et al., 2004).
Internal Dynamics in the Gas Phase : The study of its rotational spectrum and theoretical analysis provides insights into its molecular structure and dynamics, which is crucial for understanding its chemical behavior (Sun et al., 2022).
Safety and Hazards
Mechanism of Action
Mode of Action
It has been reported that its anions undergo addition reaction with nitrones to form optically active a-substituted n-hydroxylamines . This suggests that the compound may interact with its targets through a mechanism involving the formation of these N-hydroxylamines.
Biochemical Pathways
The formation of optically active a-substituted n-hydroxylamines suggests that it may be involved in reactions related to the synthesis of these compounds .
Result of Action
It has been used to prepare ®-(+)-methyl 3,5-dimethoxy-6-[8-oxo-9-(p-tolylsulfinyl) nonyl] benzoate, an intermediate for ®-lasiodiplodin synthesis . This suggests that the compound may have a role in the synthesis of certain biochemical intermediates.
properties
IUPAC Name |
1-methyl-4-[(R)-methylsulfinyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-7-3-5-8(6-4-7)10(2)9/h3-6H,1-2H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVALTJSQBFLEU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448185 | |
| Record name | (R)-(+)-Methyl p-tolyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(+)-Methyl p-tolyl sulfoxide | |
CAS RN |
1519-39-7 | |
| Record name | (+)-Methyl p-tolyl sulfoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-39-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-(+)-Methyl p-tolyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00448185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-methyl-4-[(R)-methylsulfinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of (R)-(+)-Methyl p-tolyl sulfoxide?
A1: (R)-(+)-Methyl p-tolyl sulfoxide has a molecular formula of C8H10OS and a molecular weight of 154.25 g/mol. []
Q2: What spectroscopic data is available for (R)-(+)-Methyl p-tolyl sulfoxide?
A2: (R)-(+)-Methyl p-tolyl sulfoxide can be characterized by its specific rotation: [α]D +146° (acetone, c = 2), +192° (CHCl3, c = 1.2). []
Q3: How is (R)-(+)-Methyl p-tolyl sulfoxide used in asymmetric synthesis?
A3: (R)-(+)-Methyl p-tolyl sulfoxide acts as a chiral auxiliary and a chiral reagent in various asymmetric reactions. Its lithium anion readily adds to electrophiles like aldehydes, ketones, and imines with high diastereoselectivity. This property is crucial for synthesizing enantiomerically enriched compounds, including pharmaceuticals and natural products. [, , , , , , , ]
Q4: Can you provide an example of a specific reaction where (R)-(+)-Methyl p-tolyl sulfoxide acts as a chiral auxiliary?
A4: In the synthesis of (R)-(+)-tetrahydropalmatine, (R)-(+)-Methyl p-tolyl sulfoxide anion adds diastereoselectively to an imine. After subsequent transformations, the sulfoxide is removed, yielding the desired enantiomerically pure alkaloid. [, ]
Q5: How does the substituent on the acetophenone affect the enantioselectivity of the reaction with (R)-(+)-Methyl p-tolyl sulfoxide anion?
A5: The presence of electron-withdrawing groups on the acetophenone favors the formation of one diastereomer of the β-hydroxy sulfoxide product, while electron-donating groups favor the opposite diastereomer. This effect is attributed to electronic interactions influencing the transition state of the reaction. []
Q6: How stable is (R)-(+)-Methyl p-tolyl sulfoxide under different conditions?
A7: While generally stable, (R)-(+)-Methyl p-tolyl sulfoxide can undergo racemization at elevated temperatures or under harsh reaction conditions. []
Q7: How can the enantiomeric purity of (R)-(+)-Methyl p-tolyl sulfoxide be increased?
A8: Interestingly, flash chromatography of (R)-(+)-Methyl p-tolyl sulfoxide on silica gel leads to enantiomeric fractionation. This phenomenon allows for the enrichment of the enantiomeric excess of the sulfoxide, offering a simple method to obtain higher ee from samples with moderate enantioselectivity. []
Q8: Have there been any computational studies on the reactions involving (R)-(+)-Methyl p-tolyl sulfoxide?
A9: Yes, computational methods, including density functional theory (DFT) calculations, have been employed to study the adsorption and dissociation of (R)-(+)-Methyl p-tolyl sulfoxide on gold surfaces. These studies provided insights into the reaction mechanism and helped estimate the kinetic parameters. []
Q9: How does changing the methyl group in (R)-(+)-Methyl p-tolyl sulfoxide to other alkyl groups affect its reactivity?
A10: Replacing the methyl group with bulkier alkyl groups can influence both the reactivity and stereoselectivity of the reactions involving the sulfoxide. The steric hindrance imposed by the larger alkyl group can affect the approach of the electrophile, leading to altered diastereomeric ratios in the products. [, ]
Q10: Can enzymes selectively reduce racemic sulfoxides?
A11: Yes, dimethyl sulfoxide reductases from various organisms exhibit enantioselectivity in reducing racemic sulfoxides. For example, the enzyme from Rhodobacter capsulatus selectively reduces the (S)-enantiomer of methyl p-tolyl sulfoxide, leaving the (R)-enantiomer in high enantiomeric purity. []
Q11: Are there any applications of (R)-(+)-Methyl p-tolyl sulfoxide beyond organic synthesis?
A12: (R)-(+)-Methyl p-tolyl sulfoxide has been investigated for its use in material science, specifically in the formation of self-assembled monolayers on gold surfaces. This application stems from the sulfur atom's ability to interact with gold, paving the way for developing functional molecular materials with potential applications in biosensing and nanotechnology. []
Q12: Can you elaborate on the applications of (R)-(+)-Methyl p-tolyl sulfoxide in supramolecular chemistry?
A13: (R)-(+)-Methyl p-tolyl sulfoxide has been found to form inclusion complexes with dehydrocholic acid. These complexes exhibit fascinating host-guest interactions and unique crystal packing arrangements, highlighting the potential of this sulfoxide in designing novel supramolecular architectures. [, ]
Q13: How does (R)-(+)-Methyl p-tolyl sulfoxide contribute to understanding the chirality of europium(III) complexes?
A14: Circularly polarized luminescence studies utilizing (R)-(+)-Methyl p-tolyl sulfoxide as a chiral probe have provided valuable insights into the adduct complexes formed with europium(III) β-diketonate complexes. This approach helps elucidate the chiral environment around the europium(III) center, providing a deeper understanding of the factors governing chirality in these complexes. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



